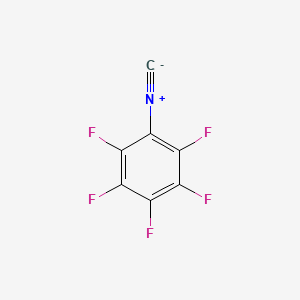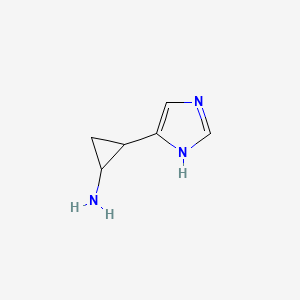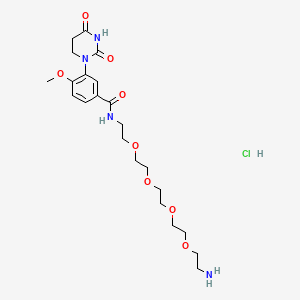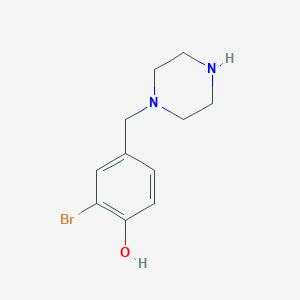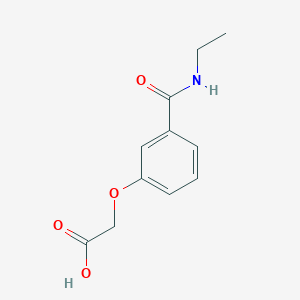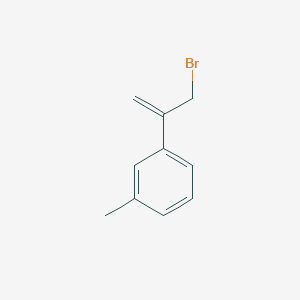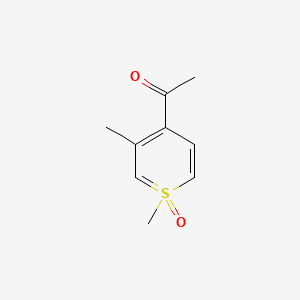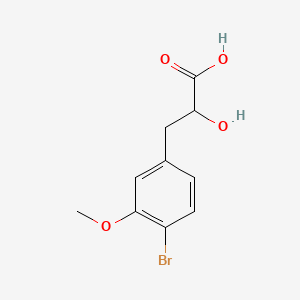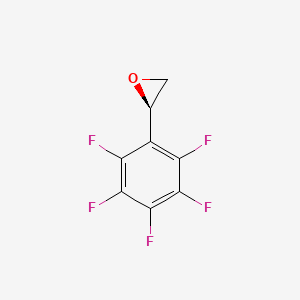
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is a chiral epoxide compound characterized by the presence of five fluorine atoms attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2,3,4,5,6-pentafluorostyrene oxide typically involves the epoxidation of 2,3,4,5,6-pentafluorostyrene. One common method employs chiral iron “twin coronet” porphyrin as a catalyst in the presence of iodosylbenzene in dichloromethane at 0°C. This reaction yields the desired epoxide with high enantioselectivity and moderate isolated yields .
Industrial Production Methods
While specific industrial production methods for ®-(+)-2,3,4,5,6-pentafluorostyrene oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the epoxide group to other functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows the compound to modify enzyme activity and protein function, making it useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Styrene Oxide: A simpler analog without the fluorine atoms.
2,3,4,5,6-Pentafluorostyrene: The precursor to the epoxide, lacking the epoxide group.
Fluorinated Epoxides: Other epoxides with varying degrees of fluorination.
Uniqueness
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is unique due to the combination of its chiral epoxide group and the presence of five fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H3F5O |
|---|---|
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
(2S)-2-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m1/s1 |
Clave InChI |
ZUZPTXICNGFRDG-UWTATZPHSA-N |
SMILES isomérico |
C1[C@@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


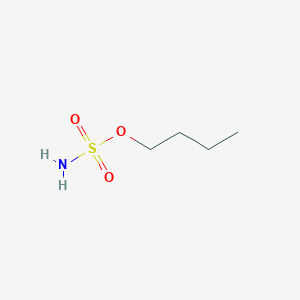
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)

